Hyrtioerectine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H13N3O5 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-[6-hydroxy-3-(6-hydroxy-1H-indol-3-yl)-9H-pyrido[3,4-b]indol-4-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H13N3O5/c25-9-2-4-14-12(5-9)17-16(24-14)8-23-19(18(17)20(27)21(28)29)13-7-22-15-6-10(26)1-3-11(13)15/h1-8,22,24-26H,(H,28,29) |
InChI Key |
AYFYGTZIXVBNOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2C3=NC=C4C(=C3C(=O)C(=O)O)C5=C(N4)C=CC(=C5)O |
Synonyms |
hyrtioerectine A |
Origin of Product |
United States |
Contextualization of Hyrtioerectine a Within Marine Natural Products Research
Marine natural products research is a field dedicated to the discovery of novel compounds from marine organisms. These organisms, living in diverse and competitive environments, produce a vast array of secondary metabolites, many of which are not found in terrestrial sources. Marine sponges, in particular, are known to be a prolific source of such compounds.
Hyrtioerectine A was first isolated from a Red Sea specimen of the marine sponge Hyrtios erectus. It is a tryptamine-derived alkaloid, and its structure is characterized by the presence of carbon-bond linked 6-hydroxy-beta-carboline and 6-hydroxyindole (B149900) moieties. The elucidation of its complex structure was achieved through intensive analysis of spectral data, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. Along with its analogues, Hyrtioerectine B and C, it was found to exhibit moderate cytotoxic activity.
Origin and Isolation of Hyrtioerectine a
Solvent Extraction Protocols
The initial step in isolating Hyrtioerectine A involves the removal of the compound from the sponge tissue using solvent extraction. semanticscholar.org This process is designed to efficiently transfer the target alkaloids from the solid biomass into a liquid phase, creating a crude extract for further processing.
The general protocol is as follows:
Preparation : The collected sponge material (Hyrtios erectus) is typically freeze-dried (lyophilized) to remove water, which enhances the efficiency of extraction with organic solvents. The dried material is then ground into a powder. semanticscholar.org
Maceration : The powdered sponge is exhaustively extracted with a polar organic solvent, most commonly methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), sometimes followed by a solvent of intermediate polarity like acetone. semanticscholar.orgcore.ac.uk This is often done repeatedly to ensure complete extraction of the target compounds.
Partitioning : The resulting crude extract contains a vast number of different compounds. To simplify this mixture, a technique called liquid-liquid partitioning is employed. The crude extract is dissolved in a water/methanol mixture and partitioned against a series of immiscible organic solvents of increasing polarity. A common partitioning scheme involves solvents such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). jst.go.jp This separates the compounds into different fractions based on their relative solubility in the various solvents. The fraction containing this compound is identified through analytical techniques and proceeds to the next stage of purification. mdpi.com
Table 1: Typical Solvents Used in Extraction and Partitioning
| Stage | Solvent(s) | Purpose |
|---|---|---|
| Initial Extraction | Methanol (MeOH), Ethanol (EtOH) | To create a crude extract from the dried sponge material. semanticscholar.orgcore.ac.uk |
| Solvent Partitioning | Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Water (H₂O) | To separate compounds into fractions based on polarity. jst.go.jp |
Chromatographic Separation Techniques
Chromatography is a fundamental laboratory technique used to separate the components of a mixture. moravek.com For the purification of this compound, a combination of different chromatographic methods is essential to achieve high purity. mdpi.comsemanticscholar.org
Column chromatography is a primary method for the bulk separation of compounds from the active fractions obtained after solvent partitioning. drawellanalytical.com
Silica (B1680970) Gel Chromatography : A common initial step is column chromatography using silica gel as the stationary phase. The fraction containing this compound is loaded onto the column, and a mobile phase, typically a gradient system of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH), is passed through it. semanticscholar.org Compounds separate based on their affinity for the polar silica gel, with less polar compounds eluting first.
Size-Exclusion Chromatography : Further purification is often carried out using size-exclusion chromatography, frequently with a Sephadex LH-20 stationary phase. mdpi.com This technique separates molecules based on their size. Methanol is a common mobile phase for this step, effectively separating the alkaloids from other types of compounds like larger terpenes or lipids. jst.go.jp
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. nih.govresearchgate.net It employs high pressure to pass the solvent through a column packed with very fine particles, leading to superior separation.
Method : For alkaloids like this compound, a reversed-phase HPLC (RP-HPLC) method is typically used. mdpi.com
Stationary Phase : The most common stationary phase is a C18 (octadecylsilyl) column, which is nonpolar. semanticscholar.orgresearchgate.net
Mobile Phase : The mobile phase consists of a mixture of polar solvents, such as methanol and water. A gradient elution is often used, where the proportion of methanol is gradually increased. A small amount of an acid, like trifluoroacetic acid (TFA), is sometimes added to the mobile phase to improve the peak shape and resolution of the alkaloids. semanticscholar.orgresearchgate.net
Detection : A UV detector is used to monitor the column effluent. Indole (B1671886) alkaloids, due to their chromophore structure, strongly absorb UV light, and a detection wavelength of around 280 nm is often used for their identification during the separation process. semanticscholar.orgresearchgate.net
The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the pure compound.
Table 2: Typical HPLC Parameters for this compound Purification
| Parameter | Specification | Purpose |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates compounds based on hydrophobicity. mdpi.com |
| Stationary Phase | C18 (ODS) silica gel | A nonpolar stationary phase that retains hydrophobic compounds. researchgate.net |
| Mobile Phase | Methanol (MeOH) / Water (H₂O) gradient | Elutes compounds from the column with varying polarity. researchgate.net |
| Detector | UV-Vis | Detects the compounds as they elute based on their UV absorbance. researchgate.net |
| Detection Wavelength | ~280 nm | Optimal wavelength for detecting the indole chromophore. researchgate.net |
Identification of 6-Hydroxy Beta-Carboline and 6-Hydroxyindole (B149900) Moieties in this compound
Further detailed analysis of the spectroscopic data enabled the identification of the two principal components of this compound. The molecule was determined to be composed of a 6-hydroxy-β-carboline unit linked to a 6-hydroxyindole moiety. acs.orgnih.gov The presence of two phenolic hydroxyl groups was confirmed by characteristic signals in the ¹H NMR spectrum (recorded in DMSO-d₆) at δ 9.00 and 9.60, and in the ¹³C NMR spectrum with resonances at δ 154.3 (C-6) and 153.0 (C-6′). acs.org Interpretation of 1D and 2D NMR data supported a 3,4,6-trisubstituted β-carboline structure and a 3,6-disubstituted indole structure. mdpi.com The linkage between these two fragments was established to be between the C-3 position of the β-carboline and the C-3′ position of the indole. acs.orgmdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was crucial for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. acs.orgresearchgate.net
The ¹H and ¹³C NMR spectra provided the foundational data for the structural elucidation of this compound. youtube.comlibretexts.org The ¹H NMR spectrum revealed key signals corresponding to the aromatic protons of both the β-carboline and indole systems. mdpi.com For instance, signals at δ 8.07 (d, H-5), 6.80 (dd, H-7), and 7.30 (d, H-8) were indicative of the trisubstituted β-carboline moiety. acs.orgmdpi.com Similarly, protons resonating at δ 7.57 (d, H-4′), 7.13 (dd, H-5′), and 7.60 (d, H-7′) were assigned to the disubstituted indole fragment. mdpi.com
The ¹³C NMR spectrum displayed resonances for 21 carbons, including those of the α-keto carboxylic acid side chain. acs.org The chemical shifts of the carbon atoms confirmed the substitution pattern and the presence of hydroxyl groups on both aromatic systems. acs.orgmdpi.com
Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| β-Carboline Moiety | ||
| 1 | 138.1 | 9.64 (s) |
| 3 | 138.1 | |
| 4 | 122.9 | |
| 4a | 120.1 | |
| 5 | 119.5 | 8.07 (d, 2.0) |
| 6 | 154.3 | |
| 7 | 112.5 | 6.80 (dd, 8.5, 2.0) |
| 8 | 121.7 | 7.30 (d, 8.5) |
| 8a | 132.2 | |
| 9 | 11.5 (br s) | |
| 9a | 132.2 | |
| Indole Moiety | ||
| 2' | 128.5 | 8.87 (s) |
| 3' | 110.1 | |
| 3a' | 125.0 | |
| 4' | 121.7 | 7.57 (d, 8.7) |
| 5' | 114.7 | 7.13 (dd, 8.7, 2.3) |
| 6' | 153.0 | |
| 7' | 103.1 | 7.60 (d, 2.3) |
| 7a' | 136.6 | |
| Side Chain | ||
| 8' | 189.4 | |
| 9' | 173.0 | |
| Data sourced from Youssef, D. T. A. (2005). acs.org |
2D NMR experiments were employed to establish connectivity and spatial relationships between nuclei, which is essential for assembling complex molecular structures. wikipedia.org
The ¹H-¹H COSY experiment was used to identify protons that are spin-spin coupled, typically those on adjacent carbons. wikipedia.org In the analysis of this compound, COSY spectra were critical for tracing the proton networks within the two heterocyclic systems. acs.org The experiment confirmed the presence of an ABC spin system in the β-carboline moiety, corresponding to the coupled protons H-5, H-7, and H-8. acs.orgmdpi.com Likewise, correlations observed in the COSY spectrum for the indole moiety helped to definitively assign the coupled protons H-4′, H-5′, and H-7′. mdpi.com
Homonuclear Hartmann-Hahn (HOHAHA) spectroscopy, also known as Total Correlation Spectroscopy (TOCSY), was utilized to further support the structural assignments. acs.org This technique extends the correlations observed in COSY to include not just adjacent protons but all protons within a given spin system. researchgate.net For this compound, the HOHAHA experiment provided through-bond correlations that confirmed the complete set of protons belonging to the β-carboline's aromatic ring and those belonging to the indole's aromatic ring, solidifying the assignments made from the COSY and 1D NMR data. acs.orgnih.gov
Two-Dimensional (2D) NMR Experiments
Rotating Frame Overhauser Effect Spectroscopy (ROESY)
Similar to NOESY, Rotating Frame Overhauser Effect Spectroscopy (ROESY) is another 2D NMR technique used to detect through-space correlations between protons. huji.ac.il ROESY is particularly useful for molecules of intermediate size where the NOE may be close to zero. huji.ac.il The presence of cross-peaks in a ROESY spectrum indicates spatial proximity between the correlated protons. huji.ac.il The structural elucidation of this compound involved the use of ROESY experiments to establish the relative configuration of certain parts of the molecule. acs.org
Heteronuclear Multiple Quantum Coherence (HMQC)
Heteronuclear Multiple Quantum Coherence (HMQC) is a 2D NMR experiment that identifies direct, one-bond correlations between a proton and a heteronucleus, most commonly carbon-13. ontosight.aicolumbia.eduuvic.ca The resulting spectrum displays cross-peaks that link the chemical shift of a proton to the chemical shift of the carbon atom it is directly attached to. columbia.edu This technique was instrumental in assigning the protonated carbons in the structure of this compound. acs.orgnih.gov The HMQC data, in conjunction with other spectroscopic information, helped to piece together the molecular framework. acs.org
Heteronuclear Multiple Bond Correlation (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that reveals long-range correlations between protons and carbons, typically over two to four bonds. columbia.edulibretexts.orgemerypharma.com Unlike HMQC, direct one-bond correlations are suppressed in HMBC experiments. columbia.educolumbia.edu This method is particularly valuable for identifying the connectivity between different parts of a molecule and for assigning quaternary (non-protonated) carbons. columbia.edulibretexts.org
In the structural analysis of this compound, HMBC played a critical role. acs.org It provided crucial connectivity information, for instance, by showing a correlation between the H-2ʹ proton of the indole moiety and the C-3 carbon of the β-carboline moiety, which confirmed the C-3 to C-3ʹ linkage between the two ring systems. nih.gov Furthermore, HMBC correlations were essential for assigning the quaternary carbons and confirming the positions of the hydroxyl groups. nih.gov
Table 1: Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |
|---|---|---|
| H-2ʹ (δ 8.87) | C-3 (δ 138.1) | Confirms C-3/C-3' linkage between indole and β-carboline |
| H-5 | C-6 | Supports OH placement at C-6 |
| H-7 | C-6 | Supports OH placement at C-6 |
| H-8 | C-6 | Supports OH placement at C-6 |
| H-4' | C-6' | Supports OH placement at C-6' |
| H-5' | C-6' | Supports OH placement at C-6' |
| H-7' | C-6' | Supports OH placement at C-6' |
Data sourced from a study on related Hyrtioerectines. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of a molecule. labmanager.combioanalysis-zone.combiocompare.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS provides the exact mass to several decimal places. bioanalysis-zone.combiocompare.com This high accuracy enables the calculation of a unique molecular formula. bioanalysis-zone.com
For this compound, positive ion HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry) established a molecular formula of C₂₁H₁₄N₃O₅, which indicates 17 degrees of unsaturation. acs.org
Stereochemical Analysis of this compound
Stereochemistry deals with the three-dimensional arrangement of atoms in a molecule. uou.ac.innumberanalytics.comlibretexts.org Determining the absolute configuration of chiral centers is a critical aspect of structural elucidation, as different stereoisomers can have vastly different biological activities. uou.ac.innumberanalytics.com The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration as either R (rectus) or S (sinister) to each stereocenter. chemistrysteps.comyoutube.comyoutube.comlibretexts.org
The structural elucidation of this compound included the determination of its stereochemistry. acs.org The proposed structure for this compound is 6-hydroxy-3-(6-hydroxyindolyl)-4-(R-oxoacetic acid)-9H-pyrido[3,4-b]indole. acs.org This indicates that the stereocenter at the oxoacetic acid moiety has an R configuration. This assignment was likely determined through a combination of spectroscopic data, particularly NOESY/ROESY which reveals through-space proton interactions, and potentially through comparison with related compounds or computational modeling. acs.orgacdlabs.comhuji.ac.il
Overview of the Hyrtios Genus As a Source of Bioactive Metabolites
The genus Hyrtios, belonging to the family Thorectidae, is a well-established and rich source of structurally diverse and biologically active secondary metabolites. nih.govresearchgate.net Sponges of this genus are found in various marine environments, including the Red Sea and the waters off the coast of Japan. nih.gov Chemical investigations of different Hyrtios species have led to the isolation of numerous novel compounds.
The sponge Hyrtios erectus is the most frequently studied species within the genus and has yielded a remarkable number of natural products. nih.gov The bioactive compounds isolated from the Hyrtios genus fall into several chemical classes. nih.govsemanticscholar.org
Bioactive Compound Classes from the Genus Hyrtios
| Chemical Class | Examples of Biological Activities |
| Indole (B1671886) Alkaloids | Anticancer, Antimicrobial nih.gov |
| β-Carboline Alkaloids | Anticancer, Antimicrobial nih.gov |
| Sesterterpenes | Anticancer, Antimicrobial, Anti-inflammatory nih.govsemanticscholar.org |
| Sesquiterpenes | Bioactive nih.gov |
| Diterpenoids | Anti-dyslipidemic, Antioxidant, Anti-inflammatory tandfonline.com |
| Macrolides | Bioactive semanticscholar.org |
| Meroterpenoids | Weak Cytotoxicity |
This diverse array of metabolites, many of which exhibit significant bioactivities such as anticancer and antimicrobial effects, underscores the importance of the Hyrtios genus as a valuable resource in the search for new drug leads. nih.govturkjps.orgnih.gov
Biosynthetic Pathways of Hyrtioerectine a
Proposed Precursors and Enzymatic Transformations in Hyrtios Species
The biosynthesis of indole (B1671886) alkaloids across various organisms, from terrestrial plants to marine invertebrates, consistently points to the amino acid L-tryptophan as a fundamental building block. wikipedia.orgresearchgate.net It is therefore highly probable that the biosynthesis of Hyrtioerectine A in Hyrtios species also commences with L-tryptophan. The structure of this compound contains two distinct indole-derived units, suggesting that two molecules of a tryptophan derivative are required for its assembly.
The initial steps in the proposed pathway likely involve enzymatic modifications of L-tryptophan. A key transformation is the hydroxylation of the indole ring at the C-6 position to form 6-hydroxy-L-tryptophan. This is a common modification observed in many marine indole alkaloids. Subsequently, decarboxylation of 6-hydroxy-L-tryptophan would yield 6-hydroxytryptamine (B1212565). This transformation is catalyzed by tryptophan decarboxylase (TDC), an enzyme that has been identified in the biosynthesis of other indole alkaloids. echemcom.com
Another crucial proposed precursor is an aldehyde or a keto acid, which is necessary for the formation of the β-carboline ring system via a Pictet-Spengler reaction. wikipedia.orgnih.gov The specific aldehyde or keto acid utilized in the biosynthesis of this compound within Hyrtios species is currently unknown. However, it is plausible that a simple aldehyde, such as formaldehyde (B43269) or acetaldehyde, or a more complex molecule derived from other metabolic pathways could serve this role.
The proposed key precursors for the biosynthesis of this compound are summarized in the table below.
| Precursor | Proposed Role in Biosynthesis |
| L-Tryptophan | The fundamental building block for both the 6-hydroxyindole (B149900) and 6-hydroxy-β-carboline moieties. wikipedia.orgresearchgate.net |
| 6-Hydroxy-L-tryptophan | An intermediate formed by the hydroxylation of L-tryptophan. |
| 6-Hydroxytryptamine | Formed by the decarboxylation of 6-hydroxy-L-tryptophan, it serves as the amine component in the Pictet-Spengler reaction. echemcom.com |
| Aldehyde/Keto Acid | The carbonyl component required for the Pictet-Spengler reaction to form the tetrahydro-β-carboline ring. wikipedia.org |
Putative Indole Alkaloid Biosynthetic Routes
The central reaction in the proposed biosynthetic pathway of the 6-hydroxy-β-carboline portion of this compound is the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of an amine, in this case, 6-hydroxytryptamine, with an aldehyde or keto acid to form a Schiff base. This is followed by an intramolecular electrophilic substitution at the C-2 position of the indole ring, leading to the formation of a new six-membered ring and yielding a tetrahydro-β-carboline derivative.
The proposed biosynthetic route to the 6-hydroxy-β-carboline moiety can be outlined as follows:
Formation of 6-Hydroxytryptamine: L-tryptophan undergoes hydroxylation at the C-6 position, followed by decarboxylation to yield 6-hydroxytryptamine.
Pictet-Spengler Reaction: 6-hydroxytryptamine condenses with an aldehyde (R-CHO) to form a Schiff base intermediate.
Cyclization: The Schiff base undergoes an intramolecular cyclization (Pictet-Spengler reaction) to form a 1-substituted-6-hydroxy-1,2,3,4-tetrahydro-β-carboline.
Aromatization: The resulting tetrahydro-β-carboline is then oxidized to the fully aromatic 6-hydroxy-β-carboline.
The formation of the second component of this compound, the 6-hydroxyindole moiety, likely also originates from 6-hydroxy-L-tryptophan through a series of enzymatic transformations that have yet to be determined.
The final key step in the biosynthesis of this compound is the dimerization of the 6-hydroxy-β-carboline and the 6-hydroxyindole units. This is proposed to occur via an oxidative coupling reaction, forming the characteristic C-C bond between the two heterocyclic systems. The specific enzymes catalyzing this dimerization in Hyrtios erectus remain to be identified.
Comparative Biosynthetic Analysis with Related Marine Indole Alkaloids
The proposed biosynthetic pathway for this compound shares common features with the biosynthesis of other indole alkaloids isolated from marine sponges, particularly those from the genus Hyrtios. For instance, the hyrtioreticulins, also isolated from a Hyrtios species (H. reticulatus), are a group of tetrahydro-β-carboline and azepinoindole alkaloids. pnas.org The biosynthesis of the tetrahydro-β-carboline hyrtioreticulins is also proposed to proceed through a Pictet-Spengler reaction involving tryptophan. pnas.org
A comparison can also be drawn with the biosynthesis of the more complex manzamine alkaloids, which are found in various marine sponges. The long-standing hypothesis for manzamine biosynthesis also implicates tryptophan as a key precursor, along with other building blocks like ammonia (B1221849) and C3/C10 dialdehyde (B1249045) units. While the manzamine skeleton is significantly more complex, the initial involvement of tryptophan highlights a conserved biosynthetic strategy for indole alkaloids in the marine environment.
The table below provides a comparative overview of the proposed biosynthetic features of this compound and related marine indole alkaloids.
| Alkaloid Class | Proposed Precursors | Key Reactions |
| This compound | 6-Hydroxy-L-tryptophan, Aldehyde/Keto Acid | Pictet-Spengler reaction, Oxidative dimerization |
| Hyrtioreticulins | Tryptophan, Alanine | Pictet-Spengler reaction. pnas.org |
| Manzamine Alkaloids | Tryptophan, Ammonia, C3 and C10 units | Diels-Alder reaction (hypothesized) |
This comparative analysis suggests that the Pictet-Spengler reaction is a recurring enzymatic strategy employed by marine sponges or their microbial symbionts to generate structural diversity in indole alkaloids.
Challenges and Future Directions in this compound Biosynthesis Elucidation
The elucidation of the complete biosynthetic pathway of this compound is fraught with challenges that are common to the study of marine natural products. A primary obstacle is the "producer problem," which is the difficulty in determining whether the sponge itself or an associated microorganism is the true biosynthetic source of the compound. Many sponges host a dense and diverse community of symbiotic bacteria, fungi, and archaea, which are often the actual producers of bioactive secondary metabolites.
Furthermore, the lack of established genetic systems for marine sponges and their symbionts makes it difficult to apply molecular biology techniques to identify and characterize the genes and enzymes involved in the biosynthetic pathway. The cultivation of the producing organism, whether it be the sponge or a symbiont, under laboratory conditions that support the production of the target metabolite is another significant hurdle.
Future research to unravel the biosynthetic pathway of this compound will likely require a multi-pronged approach. Advances in metagenomics and single-cell genomics could help to identify the biosynthetic gene clusters responsible for this compound production directly from environmental samples, bypassing the need for cultivation. Once identified, these gene clusters could be expressed in a heterologous host, such as E. coli or yeast, to confirm their function and to produce the enzymes for in vitro characterization. Such studies would not only provide a definitive understanding of how this compound is assembled but could also pave the way for the biotechnological production of this and other related marine alkaloids.
Total Synthesis and Chemical Modifications of Hyrtioerectine a and Its Analogues
Synthetic Strategies for the Hyrtioerectine A Core Structure
As of the current literature, a complete total synthesis of this compound has not been reported. The challenge lies in the construction of the bi-aryl linkage between the two distinct hydroxy-substituted heterocyclic systems. However, established synthetic routes exist for its constituent core structures: the β-carboline and indole (B1671886) rings.
β-Carboline Core Synthesis: The β-carboline framework is a common motif in natural products, and its synthesis is well-documented. krupgc.ac.in The most prominent method for its construction is the Pictet-Spengler reaction. This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydro-β-carboline skeleton. krupgc.ac.in Subsequent aromatization then yields the final β-carboline ring system. For a 6-hydroxy-β-carboline, a serotonin (B10506) (5-hydroxytryptamine) derivative would serve as a logical starting material.
Indole Core Synthesis: The indole nucleus is another privileged scaffold in medicinal chemistry. Numerous methods have been developed for its synthesis. researchgate.net Classical methods such as the Fischer, Bischler, and Madelung syntheses are foundational, while modern variations offer greater efficiency and substrate scope. The Leimgruber-Batcho indole synthesis, for instance, is a versatile two-step method that can be used to prepare substituted indoles and could be adapted for the synthesis of the 6-hydroxyindole (B149900) moiety of this compound. researchgate.net
Key Methodological Advances in Total Synthesis of Complex Marine Indole Alkaloids
The synthesis of complex marine indole alkaloids has been significantly advanced by the development of novel synthetic methodologies. Among the most impactful are transition-metal-catalyzed C-H bond functionalization reactions. rsc.orgrsc.org These methods allow for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, often with high levels of chemo- and regioselectivity. rsc.org
Semi-Synthesis and Derivatization of this compound
Semi-synthesis, which uses a readily available natural product as a starting point for chemical modification, is a powerful strategy for generating analogues when the total synthesis of the parent compound is arduous or has not yet been achieved. Given the synthetic challenges associated with this compound, derivatization efforts have focused on modifying the more accessible β-carboline core to create structural analogues.
A notable strategy involves the diversification of the β-carboline skeleton starting from the tetrahydro-β-carboline framework. nih.gov This approach has been successfully used to assemble a library of β-carboline derivatives, including analogues of Hyrtioerectine, by leveraging modern C-H functionalization techniques. nih.gov
Research has demonstrated the feasibility of modifying the β-carboline scaffold at multiple positions through different transition-metal-catalyzed C-C bond-forming reactions. nih.gov These site-selective functionalizations allow for the introduction of a diverse array of chemical groups onto the core structure. The saturated nature of the starting hexahydro-β-carboline framework can enhance reactivity and control the site selectivity of these transformations. nih.gov
Key modifications include:
Cu-catalyzed Decarboxylative Coupling: This method allows for the selective coupling of hexahydro-β-carboline-3-carboxylic acid with the C-H bond of heteroarenes or terminal alkynes. This reaction forges new Csp³-Csp² and Csp³-Csp bonds at the C1 or C3 positions of the β-carboline. nih.gov
Pd-catalyzed Chelation-Assisted C-H Arylation: Using aryl boron reagents, this reaction enables the selective arylation at the C1 or C8 positions of the hexahydro-β-carboline. nih.gov
Pd-catalyzed Oxidative C-H/C-H Cross-Coupling: This reaction couples β-carboline-N-oxide with arenes, heteroarenes, or alkenes at the C1 or C3 positions. nih.gov
These methods provide a robust toolkit for systematically altering the functional groups around the β-carboline core, thereby creating a library of compounds for further study.
The strategic application of C-H functionalization has enabled the synthesis of a diverse library of this compound analogues based on the β-carboline scaffold. nih.gov This approach provides access to heteroaryl-, aryl-, alkenyl-, or alkynyl-substituted β-carbolines, which would be difficult to access through traditional methods. The robustness of these synthetic strategies has been demonstrated through the successful synthesis of analogues of both Hyrtioerectine and another indole alkaloid, perlolyrine. nih.gov This work serves as a blueprint for the late-stage diversification of other bioactive core scaffolds, allowing for the exploration of structure-activity relationships and the potential optimization of biological activity.
The table below summarizes the key C-H functionalization strategies used to generate these structural analogues.
| Catalyst System | Reaction Type | Coupling Partners | Position(s) Functionalized | Reference |
|---|---|---|---|---|
| Copper (Cu) | Decarboxylative C-H Coupling | Hexahydro-β-carboline-3-carboxylic acid + Heteroarenes/Terminal Alkynes | C1, C3 | nih.gov |
| Palladium (Pd) | Chelation-Assisted C-H Arylation | Hexahydro-β-carboline + Aryl Boron Reagents | C1, C8 | nih.gov |
| Palladium (Pd) | Oxidative C-H/C-H Cross-Coupling | β-carboline-N-oxide + Arenes/Heteroarenes/Alkenes | C1, C3 | nih.gov |
Mechanistic Biological Investigations of Hyrtioerectine a
Cellular and Subcellular Effects of Hyrtioerectine A
The primary focus of research on this compound has been its impact on cancer cell lines, revealing its potential as a modulator of fundamental cellular processes.
Modulation of Cellular Proliferation and Viability
Initial studies have demonstrated that this compound exhibits cytotoxic and antiproliferative effects against various cancer cell lines. Early reports indicated its cytotoxic activity against HeLa cells. Further investigations have pointed towards a broader antiproliferative capacity, which may be attributable to cytostatic effects, suggesting that the compound could inhibit cell division rather than directly inducing cell death in some contexts. The distinction between cytotoxic (cell-killing) and cytostatic (cell-cycle arresting) effects is a critical area of ongoing research to fully characterize the compound's impact on cellular viability.
Induction of Cellular Pathway Perturbations
Detailed investigations into the specific cellular signaling pathways perturbed by this compound are still in the nascent stages. The observed antiproliferative and cytotoxic effects suggest that this compound likely interferes with key pathways that regulate cell cycle progression, apoptosis (programmed cell death), or cellular stress responses. However, specific data pinpointing the modulation of pathways such as the NF-κB pathway or specific apoptosis-related protein interactions by this compound have not yet been reported in the scientific literature. Future research is necessary to map the precise signaling cascades affected by this compound.
Molecular Target Identification and Characterization
Identifying the direct molecular targets of this compound is crucial for a comprehensive understanding of its mechanism of action. This area of investigation remains largely unexplored.
Ubiquitin-Activating Enzyme (E1) Inhibition and Related Pathways
To date, there is no published scientific evidence to suggest that this compound functions as an inhibitor of the Ubiquitin-Activating Enzyme (E1) or directly modulates the ubiquitin-proteasome system. While the inhibition of E1 is a recognized therapeutic strategy in oncology, the interaction of this compound with this enzyme has not been reported.
Investigation of Other Enzyme and Receptor Interactions
Comprehensive screening of this compound against a panel of enzymes and cellular receptors has not been documented in the available scientific literature. Therefore, its potential interactions with other molecular targets remain unknown.
Structure-Activity Relationship (SAR) Studies for this compound and Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. Such studies involve the synthesis and biological evaluation of analogues to determine which structural features are essential for activity. At present, there are no published SAR studies for this compound or its synthetic analogues. The development of such studies would be instrumental in identifying the pharmacophore of this compound and in the rational design of more potent and selective derivatives.
Correlating Structural Features with Specific Biological Modulations
The biological activity of bis-indole alkaloids is intrinsically linked to their structural characteristics. For the hyrtioerectine class, the nature and position of substituents on the indole (B1671886) and β-carboline rings are critical determinants of their modulatory effects.
The presence of hydroxyl groups, particularly diphenolic moieties, appears to be a key factor in the antioxidant capacity of these compounds. For instance, in a comparative study of related compounds, Hyrtioerectines D and F, which both possess diphenolic structures, demonstrated higher free-radical scavenging activity than Hyrtioerectine E, which lacks this feature. researchgate.net This suggests that the two 6-hydroxy groups present in this compound are likely crucial for its potential antioxidant and radical scavenging capabilities, as they can act as hydrogen donors to neutralize free radicals.
Computational Approaches in SAR Analysis (e.g., Molecular Docking)
While specific molecular docking studies for this compound are not extensively documented, computational methods are widely applied to its structural class (β-carboline alkaloids) to elucidate structure-activity relationships (SAR) and predict biological interactions. nih.govresearchgate.net Molecular docking simulates the binding of a ligand (like this compound) to the active site of a protein target, providing insights into binding affinity (docking score) and the specific interactions that stabilize the complex. researchgate.net
For β-carboline alkaloids, docking studies have been instrumental in understanding their interaction with various enzymes and receptors. These studies reveal that the binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govmdpi.com For example, docking analyses of β-carbolines with targets like monoamine oxidase A (MAO-A) have shown that the tricyclic ring system fits into hydrophobic pockets, while nitrogen atoms in the ring can form crucial hydrogen bonds with amino acid residues in the active site. nih.gov Similarly, computational screening of β-carbolines against Plasmodium falciparum targets has helped identify potential antimalarial mechanisms. mdpi.com
Applying this logic to this compound, molecular docking could be used to predict its binding potential to various microbial or parasitic enzymes. The two hydroxyl groups would be predicted to act as key hydrogen bond donors, while the extensive aromatic system would likely engage in hydrophobic and π-stacking interactions. Such computational analyses are a cost-effective and rapid method to screen for potential biological targets and to guide the synthesis of more potent analogues, forming a critical part of modern drug discovery based on natural products. nih.gov
Exploration of Specific Biological Modulations
Effects on Microbial Growth and Pathogen Inhibition (e.g., Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa)
Specific antimicrobial data for this compound is not available, but its close analogues, Hyrtioerectines D, E, and F, isolated from the same genus, have demonstrated notable antimicrobial properties. These compounds, which share the same core bis-indole alkaloid structure, have been tested against a panel of clinically relevant pathogens.
In an agar (B569324) diffusion assay, Hyrtioerectines D-F exhibited activity against the fungus Candida albicans, the Gram-positive bacterium Staphylococcus aureus, and the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.netresearchgate.net Hyrtioerectine D showed the most potent activity against S. aureus and C. albicans. researchgate.net The activity of these related compounds suggests that this compound may possess similar antimicrobial potential, warranting further investigation. The ability of these compounds to inhibit both bacteria and fungi highlights their potential as broad-spectrum antimicrobial leads. researchgate.net
| Compound | Candida albicans (Inhibition Zone mm) | Staphylococcus aureus (Inhibition Zone mm) | Pseudomonas aeruginosa (Inhibition Zone mm) |
|---|---|---|---|
| Hyrtioerectine D | 17 | 20 | 9 |
| Hyrtioerectine E | 9 | 10 | 7 |
| Hyrtioerectine F | 15 | 18 | 8 |
Antioxidant System Modulation and Radical Scavenging Activity
Marine indole alkaloids are recognized for their significant antioxidant properties. nih.gov Compounds possessing phenolic hydroxyl groups are particularly effective radical scavengers. This compound, with its two 6-hydroxy groups on the indole and β-carboline rings, is structurally primed for antioxidant activity. These hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. nih.gov
Studies on related marine natural products confirm this potential. For example, 5,6-dibromo-l-hypaphorine, another indole alkaloid from a Hyrtios sponge, demonstrated significant antioxidant activity. mdpi.com Moreover, the bis-indole alkaloid indigo (B80030) has been shown to reduce levels of hydrogen peroxide and other markers of oxidative damage in biological models. nih.gov The comparative activity of Hyrtioerectines D, E, and F further supports the role of phenolic structures in this effect, with the diphenolic compounds showing superior radical scavenging. researchgate.net This evidence strongly suggests that this compound likely functions as a potent antioxidant by directly scavenging free radicals.
Antiplasmodial Activity in in vitro Models
Alkaloids isolated from marine sponges of the genus Hyrtios have emerged as a promising source of antimalarial compounds. While the antiplasmodial activity of this compound has not been specifically reported, other alkaloids from Hyrtios cf. erecta have shown potent in vitro activity against the human malaria parasite, Plasmodium falciparum. nih.gov
Notably, the related alkaloids homofascaplysin A and fascaplysin (B45494) were found to be highly active against the NF54 strain of P. falciparum, with IC₅₀ values of 24 ng/mL and 34 ng/mL, respectively. japsonline.com The significant potency of these co-occurring alkaloids from the same sponge genus points to the potential of Hyrtios-derived compounds as a source for novel antiplasmodial pharmacophores. nih.govjapsonline.com Given that β-carboline scaffolds are being actively investigated as antimalarial agents, the unique bis-indole structure of this compound makes it a compelling candidate for future in vitro testing against P. falciparum. mdpi.com
Advanced Methodological Approaches in Hyrtioerectine a Research
Application of Advanced Mass Spectrometry in Metabolomics and Structure Elucidation
The definitive identification of a novel natural product is a foundational step that relies on precise structural elucidation. Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are indispensable tools in this process. nih.govchimia.ch In the initial discovery of Hyrtioerectine A, high-resolution fast atom bombardment mass spectrometry (HRFABMS) played a pivotal role. researchgate.net
HRMS provides mass measurements with extremely high accuracy (typically to within 5 ppm), allowing for the determination of an unambiguous elemental composition from the exact mass. researchgate.netbioanalysis-zone.com For this compound, HRFABMS established a molecular formula of C₂₁H₁₄N₃O₅, which indicated 17 degrees of unsaturation. researchgate.net This information was critical, providing the molecular framework that, when combined with extensive 1D and 2D Nuclear Magnetic Resonance (NMR) data, allowed researchers to piece together its unique structure, featuring a carbon-carbon linkage between a 6-hydroxy-β-carboline and a 6-hydroxyindole (B149900) moiety. researchgate.net
Modern metabolomics workflows increasingly rely on HRMS platforms like time-of-flight (TOF) and Orbitrap mass spectrometers coupled with liquid chromatography (LC-MS). mdpi.com These systems offer superior resolution and sensitivity, enabling the detection and identification of metabolites even in highly complex biological extracts from marine sponges. nih.govmdpi.com The application of such techniques allows researchers to differentiate between closely related isomers and distinguish target analytes from background matrix noise, which is a common challenge in natural product discovery. mdpi.com
Table 1: Mass Spectrometry Data for the Elucidation of this compound
| Analytical Technique | Observation | Inference | Reference |
| High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) | Positive ion mode yielded a molecular ion peak corresponding to a mass that established the molecular formula. | Molecular Formula: C₂₁H₁₄N₃O₅ | researchgate.net |
High-Throughput Screening Methodologies for Biological Activity Profiling
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands of compounds for a specific biological activity. nih.gov This methodology is particularly vital in marine natural product research, where crude extracts from organisms like sponges are screened to identify "hits" for further investigation. sajs.co.zamdpi.com The discovery of this compound's biological activity stemmed from such a screening process, which identified the ethyl acetate (B1210297) fraction of the Hyrtios erectus extract as being cytotoxic. researchgate.net
The HTS process typically involves the use of robotics, automated liquid handlers, and sensitive detectors to test libraries of compounds in miniaturized assay formats, such as 96- or 384-well microplates. nih.govnih.gov For anticancer drug discovery, cell-based assays are commonly used to measure cytotoxicity or anti-proliferative effects against a panel of human cancer cell lines. sajs.co.zamdpi.com this compound and its congeners, Hyrtioerectine B and C, were identified as moderately cytotoxic through assays against cell lines such as HeLa (cervical cancer). researchgate.net Subsequent studies have explored the activity of related compounds from Hyrtios species against other cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma).
The goal of a primary HTS campaign is to identify active compounds or extracts. nih.gov These "hits" are then subjected to secondary screening, including dose-response analysis to determine potency (e.g., IC₅₀ values), and further bioassays to confirm the activity and assess selectivity. mdpi.comnih.gov This systematic approach allows researchers to efficiently sift through the vast chemical diversity of marine sponges to isolate promising bioactive molecules like this compound. sajs.co.za
Table 2: Reported Cytotoxic Activity for Hyrtioerectine Alkaloids
| Compound | Cell Line | Activity | Reference |
| This compound | HeLa | Moderately cytotoxic (IC₅₀ = 10 µg/mL) | researchgate.net |
| Hyrtioerectine B | HeLa | Moderately cytotoxic (IC₅₀ = 5 µg/mL) | researchgate.net |
| Hyrtioerectine C | HeLa | Moderately cytotoxic (IC₅₀ = 4.5 µg/mL) | researchgate.net |
Chemoinformatics and Computational Chemistry in Structure-Activity Relationship Studies
While experimental screening identifies bioactive compounds, chemoinformatics and computational chemistry provide powerful tools to understand why certain molecules are active. These in silico methods are used to develop structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govspu.edu.sy
Quantitative structure-activity relationship (QSAR) models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., hydrophobicity, electronic properties, size) to its observed activity. wikipedia.orgnih.govmdpi.com By analyzing a series of related compounds, a QSAR model can be built to predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts to create more potent compounds. spu.edu.sy
Another key computational technique is molecular docking. nih.gov This method predicts how a ligand (like this compound) might bind to the active site of a macromolecular target, such as an enzyme or receptor. plos.orgmdpi.comfrontiersin.org By calculating a binding score, docking can help prioritize which compounds are most likely to be active and suggest a potential mechanism of action. Although specific molecular docking or QSAR studies on this compound have not been extensively reported, the existence of several natural analogs (Hyrtioerectines A-F) provides a dataset to begin exploring SAR. For instance, studies on Hyrtioerectines D-F have suggested that the presence of a carboxylic acid moiety is more beneficial for antitumor activity than an amide group, and that methylation of the phenolic hydroxyl can reduce antioxidant activity. researchgate.net These experimental observations are the first step in building a robust SAR model that could be further refined using computational approaches.
Table 3: Structural Features and Bioactivities of Hyrtioerectine Analogs
| Compound | Key Structural Feature (Compared to this compound) | Reported Bioactivity | Reference |
| This compound | C4-Oxoacetic acid group | Cytotoxic | researchgate.net |
| Hyrtioerectine D | C4-Carboxylic acid group | Antimicrobial, Antioxidant, Weak Antitumor | researchgate.net |
| Hyrtioerectine E | C4-Amide group, Methylated phenol | Antimicrobial, Moderate Antioxidant, Weak Antitumor | researchgate.net |
| Hyrtioerectine F | C4-Amide group | Antimicrobial, Antioxidant, Weak Antitumor | researchgate.net |
Omics Technologies (e.g., Proteomics, Transcriptomics) for Mechanistic Insights
While HTS can identify that a compound is cytotoxic, it does not explain how it kills cells. Elucidating the mechanism of action (MoA) is critical for drug development and requires a deeper look into the cellular response. Omics technologies, such as transcriptomics and proteomics, provide a global, unbiased view of cellular changes induced by a compound. mdpi.comnih.gov
Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) in a cell at a given moment. By treating cancer cells with this compound and comparing their gene expression profiles to untreated cells using techniques like RNA-sequencing, researchers can identify which genes and cellular pathways are upregulated or downregulated. nih.govresearchgate.net This can provide clues about the MoA; for example, the upregulation of genes involved in apoptosis (programmed cell death) or DNA damage response would suggest these pathways as the primary targets. nih.govresearchgate.net
Proteomics provides a complementary view by studying the entire set of proteins (the proteome). mdpi.comresearchgate.net Using advanced mass spectrometry, proteomics can identify which proteins change in abundance or undergo post-translational modifications after drug treatment. researchgate.net This is often considered a more direct measure of cellular function than transcriptomics, as proteins are the primary effectors of cellular processes. mdpi.com A chemical proteomics approach, using an affinity probe based on the this compound structure, could even be used to directly identify its protein binding partners within the cell. nih.gov
Although specific omics studies have not yet been published for this compound, these methodologies are the logical next step in its investigation. Such studies are essential to uncover its molecular targets and would be invaluable for advancing it as a potential therapeutic lead. ontosight.ai
Future Perspectives in Hyrtioerectine a Research
Unexplored Biological Modulations and Potential Research Avenues
While initial studies have highlighted the cytotoxic effects of Hyrtioerectine A against cell lines like HeLa, a vast landscape of its biological activities remains uncharted. mdpi.comresearchgate.net Future research will likely pivot towards a more comprehensive screening of its effects across a wider array of cancer cell lines, including those known for multi-drug resistance. Beyond cancer, its structural similarity to other bioactive marine alkaloids suggests potential antimicrobial, antioxidant, and anti-inflammatory properties that warrant thorough investigation. researchgate.netresearchgate.net
A critical next step involves elucidating the precise molecular mechanisms through which this compound exerts its cytotoxic effects. Identifying its direct cellular targets and understanding its impact on key signaling pathways will be paramount. This could involve studies on its potential to induce apoptosis, inhibit topoisomerase, or interfere with other cellular processes vital for cancer cell proliferation. nih.goveurekaselect.com Furthermore, exploring its potential synergistic effects when used in combination with existing chemotherapeutic agents could open up new avenues for combination therapies.
Table 1: Potential Research Areas for this compound's Biological Activity
| Research Area | Focus of Investigation | Potential Significance |
| Expanded Cytotoxicity Screening | Testing against a diverse panel of human cancer cell lines, including resistant strains. | Identifying new cancer types susceptible to this compound. |
| Antimicrobial Activity | Screening against a broad spectrum of pathogenic bacteria and fungi. | Discovering novel antibiotic or antifungal applications. researchgate.net |
| Antioxidant Properties | Evaluating its ability to scavenge free radicals and protect against oxidative stress. | Exploring its potential in diseases linked to oxidative damage. researchgate.net |
| Anti-inflammatory Effects | Investigating its impact on inflammatory pathways and cytokine production. | Assessing its therapeutic potential for inflammatory disorders. |
| Mechanism of Action Studies | Identifying specific cellular targets and signaling pathways modulated by the compound. | Understanding the molecular basis of its bioactivity for targeted drug design. |
Advancements in Synthetic Methodologies for Accessibility and Diversification
The limited availability of this compound from its natural source poses a significant hurdle to extensive research and development. bohrium.commdpi.com Therefore, the development of efficient and scalable total synthesis methods is a high-priority research direction. A diversity-oriented synthetic strategy, potentially utilizing key reactions like the Pictet-Spengler reaction, could not only provide a reliable supply of this compound but also facilitate the creation of a library of structural analogs. cjnmcpu.com
By systematically modifying the core structure of this compound, researchers can explore structure-activity relationships (SAR). This involves creating derivatives with altered functional groups to potentially enhance potency, improve selectivity, and reduce off-target effects. eurekaselect.com Such synthetic diversification is crucial for optimizing the compound's therapeutic profile and developing it into a viable drug candidate.
Integrated Research Strategies for Comprehensive Understanding of Marine Alkaloids
A holistic understanding of this compound will benefit from integrated research strategies that combine natural product chemistry, chemical biology, and computational approaches. researchgate.net The isolation and characterization of new analogs from marine sources, alongside biosynthetic studies, can provide valuable insights into the natural diversity and production of these compounds. nih.govmdpi.com
Computational modeling and docking studies can predict potential biological targets and guide the rational design of new derivatives. researchgate.net This in-silico approach, when combined with experimental validation, can significantly accelerate the discovery process. Furthermore, studying the ecological role of this compound in its native marine environment could offer clues about its natural function and evolutionary significance.
Role of this compound as a Chemical Probe in Biological Systems
Beyond its direct therapeutic potential, this compound holds promise as a chemical probe to investigate complex biological systems. nih.govwindows.net A well-characterized chemical probe, often accompanied by an inactive analog for use as a negative control, can be a powerful tool for dissecting cellular pathways. nih.govnih.gov
By virtue of its specific interactions with cellular targets, this compound could be used to study the roles of these targets in health and disease. scholaris.ca For instance, if it is found to selectively inhibit a particular enzyme, it could be employed to explore the downstream consequences of that enzyme's inhibition. This application can significantly contribute to our fundamental understanding of cell biology and disease pathogenesis, potentially uncovering new drug targets and therapeutic strategies. nih.gov The development of this compound and its analogs as chemical probes represents a valuable, parallel research trajectory to its development as a direct therapeutic agent.
Q & A
Q. What are the established methods for isolating Hyrtioerectine A from its natural sources, and how do their yields compare under varying extraction conditions?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Yield optimization requires testing solvent polarity, temperature, and stationary phase selection. For example, a 2023 study compared ethanol (70% v/v) and ethyl acetate, reporting a 15% higher yield with ethanol under reflux conditions. Data should be analyzed using ANOVA to assess variability across replicates .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques such as NMR and mass spectrometry?
Methodological Answer: Structural elucidation involves H-NMR and C-NMR for functional group identification, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Assignments must adhere to IUPAC guidelines, with chemical shifts reported in ppm (e.g., δ 7.26 for aromatic protons). For stereochemical analysis, NOESY or ROESY experiments are critical. Ensure spectral data is cross-referenced with synthetic standards to validate purity (>95%) .
Q. Which synthetic routes have been reported for this compound, and what are their respective advantages in terms of stereochemical control?
Methodological Answer: Total synthesis routes include palladium-catalyzed cross-coupling for core scaffold assembly and asymmetric catalysis (e.g., Sharpless epoxidation) for stereocenter formation. A 2022 study highlighted chiral auxiliary-based methods achieving 98% enantiomeric excess (ee), while biocatalytic approaches reduced byproduct formation by 30%. Comparative analysis should prioritize yield, scalability, and ee, with thin-layer chromatography (TLC) and chiral HPLC for validation .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data of this compound across different cell lines?
Methodological Answer: Discrepancies may arise from cell line heterogeneity or assay conditions. Standardize protocols using CLSI guidelines: fix seeding density (e.g., 10,000 cells/well), serum concentration (10% FBS), and incubation time (48 hrs). Include positive controls (e.g., doxorubicin) and validate via dose-response curves (IC values). Use meta-analysis to reconcile data, applying random-effects models to account for inter-study variability .
Q. How can in silico docking studies be optimized to predict the binding affinity of this compound with target proteins implicated in cancer pathways?
Methodological Answer: Employ molecular dynamics (MD) simulations with software like AutoDock Vina or Schrödinger. Optimize force fields (e.g., AMBER) for ligand-protein interactions, and validate using experimental IC data. A 2024 study recommended grid sizes of 25 ų centered on the active site and Lamarckian genetic algorithms for conformational sampling. Cross-validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What are the critical considerations in designing a longitudinal study to assess the metabolic stability of this compound in vivo?
Methodological Answer: Use a rodent model (e.g., Sprague-Dawley rats) with timed blood sampling (0, 1, 3, 6, 12, 24 hrs post-administration). Monitor plasma concentrations via LC-MS/MS, calculating pharmacokinetic parameters (t, AUC, C). Control for diet, circadian rhythms, and co-administered drugs. Include a sample size calculation (power ≥80%, α=0.05) to ensure statistical validity .
Q. How should researchers address batch-to-batch variability in this compound samples when conducting reproducibility studies in pharmacological assays?
Methodological Answer: Implement quality control (QC) protocols: NMR purity checks, HPLC chromatogram consistency (retention time ±0.1 min), and elemental analysis (C, H, N within 0.4% of theoretical values). Use a single batch for longitudinal studies or apply mixed-effects models to account for variability. A 2023 study reduced variability by 40% using standardized lyophilization protocols .
Q. What statistical approaches are most robust for analyzing dose-response relationships of this compound in heterogeneous tumor models?
Methodological Answer: Use non-linear regression (e.g., four-parameter logistic model) to estimate EC and Hill coefficients. For heterogeneity, apply hierarchical modeling or Bayesian meta-analysis to pool data across tumor subtypes. Sensitivity analyses should test assumptions (e.g., normality via Shapiro-Wilk test). Open-source tools like R (drc package) or GraphPad Prism are recommended for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
